![molecular formula C16H16ClNO4 B4539373 3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B4539373.png)
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to 3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide, often involves cyclization reactions and acylation processes. For instance, derivatives have been synthesized through cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, indicating a method that could be adapted for the target compound (Jin et al., 2006).
Molecular Structure Analysis
Detailed structural analysis through X-ray diffraction and computational methods provides insights into the geometrical parameters of benzamide derivatives. Studies have shown that these compounds can exhibit varied molecular geometries, with dihedral angles between aromatic rings and specific orientations of nitro groups, which are essential for understanding the molecular structure of 3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization and rearrangement, contributing to their chemical diversity and bioactivity potential. For example, the Bischler-Napieralski reaction has been utilized to synthesize related compounds, illustrating a potential pathway for modifying the target compound (Browne et al., 1981).
Physical Properties Analysis
The physical properties, including crystal structure and thermal stability, are crucial for the development and application of benzamide derivatives. Crystallographic studies reveal specific molecular conformations and hydrogen bonding patterns, essential for understanding the solid-state properties of these compounds (Gowda et al., 2008).
Chemical Properties Analysis
Investigations into the vibrational and electronic spectra of benzamide derivatives provide detailed information on their chemical properties. Spectroscopic analysis, including FT-IR, NMR, and UV-Vis, alongside computational studies, offers insights into the electronic structure and potential reactivity of these compounds (Rao et al., 2015).
properties
IUPAC Name |
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMGIRCZSQFCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4,5-trimethoxyphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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